1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)-
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Overview
Description
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- is a complex organic compound known for its unique structure and reactivity. This compound features a propene backbone with three nitrile groups and a thienyl substituent, making it a versatile reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- typically involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . This reaction yields a white to yellow powder with a melting point of approximately 170–173°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability and reactivity of the compound, making it suitable for various applications in pharmaceuticals and dyes .
Chemical Reactions Analysis
Types of Reactions
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aromatic nitroso compounds to form useful coloring agents.
Cycloaddition Reactions: These reactions are used to synthesize various heterocyclic motifs.
Substitution Reactions: The compound can undergo substitution reactions with electrophilic compounds, forming a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic nitroso compounds, 1,3-dithiole-derived polyenals, and various electrophilic compounds . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds, coloring agents, and push-pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .
Scientific Research Applications
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of three nitrile groups, an amine, and an alpha, beta-unsaturated alkene part . These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propene-1,1,3-tricarbonitrile:
1-Propene-1,2,3-tricarboxylic acid, trimethyl ester: Another compound with a propene backbone, but with carboxylic acid groups instead of nitrile groups.
Uniqueness
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- is unique due to its thienyl substituent, which imparts additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in the synthesis of complex heterocyclic structures and industrial applications .
Properties
CAS No. |
530099-86-6 |
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Molecular Formula |
C10H5N3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-thiophen-2-ylprop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C10H5N3S/c11-4-3-9(8(6-12)7-13)10-2-1-5-14-10/h1-2,5H,3H2 |
InChI Key |
HJDIGWDDZDGKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=C(C#N)C#N)CC#N |
Origin of Product |
United States |
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